[Hydroxy(oxido)phosphoryl]hydrogenphosphat;Tributylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium is a versatile chemical compound with the molecular formula C12H34N2O7P2.
Wissenschaftliche Forschungsanwendungen
[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology: It plays a role in biochemical studies, particularly in enzyme reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
Target of Action
It is known that phosphates and their analogs play significant roles in various biological reactions .
Mode of Action
It is known that phosphates and their analogs are involved in a wide range of biochemical reactions .
Biochemical Pathways
Phosphates and their analogs are known to be involved in numerous biochemical pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium typically involves the reaction of triethylamine with pyrophosphoric acid. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce phosphoric acid derivatives, while reduction reactions may yield simpler phosphates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [Hydroxy(oxido)phosphoryl] hydrogen phosphate;triethylazanium
- [Hydroxy(oxido)phosphoryl] hydrogen phosphate;trimethylazanium
Uniqueness
Compared to similar compounds, [Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it particularly effective in certain applications, such as catalysis and material synthesis.
Eigenschaften
CAS-Nummer |
5975-18-8 |
---|---|
Molekularformel |
C24H58N2O7P2 |
Molekulargewicht |
548.7 g/mol |
IUPAC-Name |
[hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium |
InChI |
InChI=1S/2C12H27N.H4O7P2/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;1-8(2,3)7-9(4,5)6/h2*4-12H2,1-3H3;(H2,1,2,3)(H2,4,5,6) |
InChI-Schlüssel |
WRMXOVHLRUVREB-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CCCC.CCCCN(CCCC)CCCC.OP(=O)(O)OP(=O)(O)O |
Kanonische SMILES |
CCCC[NH+](CCCC)CCCC.CCCC[NH+](CCCC)CCCC.OP(=O)([O-])OP(=O)(O)[O-] |
Synonyme |
Pyrophosphoric Acid, compd. with Tributylamine (1:2) (8CI); Bis(tri-n-butylammonium) Pyrophosphate; N,N-Dibutyl-1-butanamine (Diphosphate); Tributylamine, Pyrophosphate; Tributylamine Pyrophosphate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.